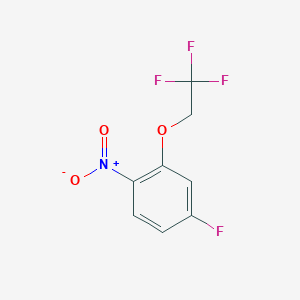
4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene
Cat. No. B7944184
M. Wt: 239.12 g/mol
InChI Key: USOVRXNIZFSGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05859014
Procedure details


A solution of trifluoroethanol (88 g, 64 mL, 88 mol) was added to a slurry of potassium tert-butoxide (98.8 g, 0.88 mol) in 1,2-dimethoxyethane (145 mL) such that the reaction temperature remained below 11° C. The mixture then was cooled 1.5 hours at 0° to 5° C. and added over 2.5 hours to a solution of 2,4-difluoronitrobenzene (135 g, 0.85 mol) in 1,2-dimethoxyethane (150 mL) at -10° C. The mixture was cooled 1 hour at -10° C. and then aqueous potassium dihydrogen phosphate solution (13 g, 130 mL) was added. The mixture was warmed to 25° C. and solid potassium dihydrogen phosphate (7 g) was added. The mixture was diluted with methyl tert-butyl ether (600 mL) and water (300 mL) and the organic layer was separated, diluted with methyl tert-butyl ether (100 mL), washed with water (2×400 mL), filtered through Celite (2 g) and concentrated in vacuo to give 4-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene (13 g, 57.2 mmol)





Name
potassium dihydrogen phosphate
Quantity
130 mL
Type
reactant
Reaction Step Three

Name
potassium dihydrogen phosphate
Quantity
7 g
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:6])[C:2]([F:5])([F:4])[F:3].CC(C)([O-])C.[K+].F[C:14]1[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][C:15]=1[N+:21]([O-:23])=[O:22].P([O-])(O)(O)=O.[K+]>COCCOC.C(OC)(C)(C)C.O>[F:20][C:18]1[CH:19]=[CH:14][C:15]([N+:21]([O-:23])=[O:22])=[C:16]([O:6][CH2:1][C:2]([F:5])([F:4])[F:3])[CH:17]=1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
64 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(F)(F)F)O
|
|
Name
|
|
|
Quantity
|
98.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
145 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Step Two
|
Name
|
|
|
Quantity
|
135 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Step Three
|
Name
|
potassium dihydrogen phosphate
|
|
Quantity
|
130 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(O)(O)[O-].[K+]
|
Step Four
|
Name
|
potassium dihydrogen phosphate
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(O)(O)[O-].[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)OC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remained below 11° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture then was cooled 1.5 hours at 0° to 5° C.
|
|
Duration
|
1.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was warmed to 25° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with methyl tert-butyl ether (100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×400 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite (2 g)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC(=C(C=C1)[N+](=O)[O-])OCC(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 57.2 mmol | |
| AMOUNT: MASS | 13 g | |
| YIELD: CALCULATEDPERCENTYIELD | 6.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
